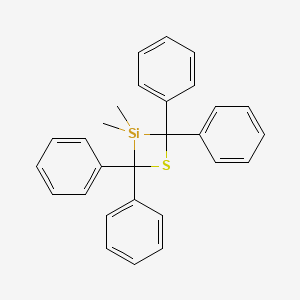
3,3-Dimethyl-2,2,4,4-tetraphenyl-1,3-thiasiletane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dimethyl-2,2,4,4-tetraphenyl-1,3-thiasiletane is a unique organosilicon compound characterized by its four phenyl groups and a thiasiletane ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-2,2,4,4-tetraphenyl-1,3-thiasiletane typically involves the reaction of tetraphenylsilane with sulfur-containing reagents under controlled conditions. One common method includes the use of a Friedel-Crafts reaction, where tetraphenylsilane reacts with sulfur dichloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure the formation of the desired thiasiletane ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials to achieve consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
3,3-Dimethyl-2,2,4,4-tetraphenyl-1,3-thiasiletane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the cleavage of the thiasiletane ring.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Nitric acid, bromine; reactions are conducted in the presence of a catalyst like sulfuric acid or iron(III) bromide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Cleaved thiasiletane derivatives.
Substitution: Nitrated or halogenated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
3,3-Dimethyl-2,2,4,4-tetraphenyl-1,3-thiasiletane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of novel organosilicon compounds and as a reagent in organic synthesis.
Materials Science: Investigated for its potential use in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biology and Medicine: Explored for its potential biological activity and as a building block in the synthesis of bioactive molecules.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of high-performance materials.
Wirkmechanismus
The mechanism of action of 3,3-Dimethyl-2,2,4,4-tetraphenyl-1,3-thiasiletane involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in a range of chemical reactions, influencing its reactivity and interaction with other molecules. The presence of the thiasiletane ring and phenyl groups contributes to its stability and reactivity, enabling it to act as a versatile intermediate in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetraphenylsilane: Lacks the thiasiletane ring but shares the tetraphenylsilane core structure.
Tetraphenylthiophene: Contains a thiophene ring instead of a thiasiletane ring.
Tetraphenylgermole: Similar structure with a germanium atom replacing the silicon atom.
Uniqueness
3,3-Dimethyl-2,2,4,4-tetraphenyl-1,3-thiasiletane is unique due to the presence of both silicon and sulfur atoms within its ring structure, which imparts distinct chemical and physical properties. This combination of elements is not commonly found in other similar compounds, making it a valuable compound for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
162708-36-3 |
|---|---|
Molekularformel |
C28H26SSi |
Molekulargewicht |
422.7 g/mol |
IUPAC-Name |
3,3-dimethyl-2,2,4,4-tetraphenyl-1,3-thiasiletane |
InChI |
InChI=1S/C28H26SSi/c1-30(2)27(23-15-7-3-8-16-23,24-17-9-4-10-18-24)29-28(30,25-19-11-5-12-20-25)26-21-13-6-14-22-26/h3-22H,1-2H3 |
InChI-Schlüssel |
JYYXITDITSXYRC-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si]1(C(SC1(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


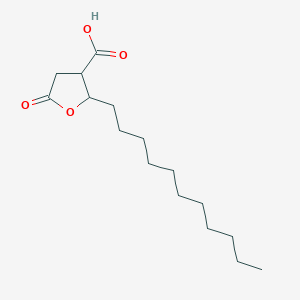
![2-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole-5-carboxamide](/img/structure/B12552717.png)
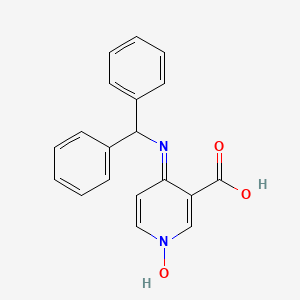
![(2,4,5,6-Tetramethyl-1,3-phenylene)bis[(4-fluorophenyl)methanone]](/img/structure/B12552726.png)
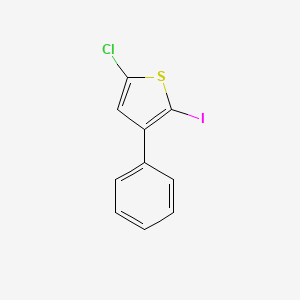
![Ethyl 5-(1,4-dioxaspiro[4.4]nonan-6-yl)pent-2-enoate](/img/structure/B12552736.png)
![N,N,N-Trimethyl-2-{4-[(E)-phenyldiazenyl]phenoxy}ethan-1-aminium bromide](/img/structure/B12552742.png)
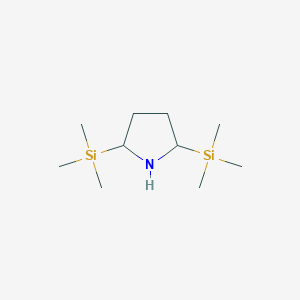
![2-Pyridineethanamine, N-[[2-(diphenylphosphino)phenyl]methylene]-](/img/structure/B12552758.png)
![3-[[4-(2-Propan-2-yloxyphenyl)piperazin-1-yl]methyl]benzamide](/img/structure/B12552763.png)
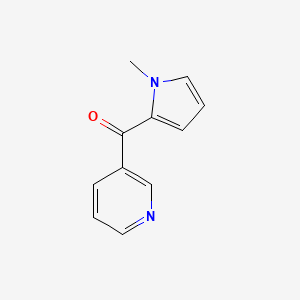
![[2-(2-Chloroethanesulfinyl)ethyl]benzene](/img/structure/B12552782.png)

![Methyl [(4-nitrophenyl)methyl]phosphonochloridate](/img/structure/B12552794.png)
